3-Cyano-6-methylcoumarin
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
25816-61-9 |
|---|---|
Molecular Formula |
C11H7NO2 |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
6-methyl-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C11H7NO2/c1-7-2-3-10-8(4-7)5-9(6-12)11(13)14-10/h2-5H,1H3 |
InChI Key |
SVMDZCFBKFOYNP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2)C#N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2)C#N |
Origin of Product |
United States |
Emergent Applications in Advanced Materials and Fluorescent Probes
The specific arrangement of functional groups in 3-Cyano-6-methylcoumarin underpins its growing importance in materials science and bio-imaging. The electron-withdrawing nature of the cyano group, combined with the electron-donating methyl group, influences the molecule's electronic and photophysical properties, making it a valuable component in the design of functional materials and sensitive detection tools.
The unique characteristics of coumarin (B35378) derivatives, including this compound, make them suitable for a variety of applications. Their tunable fluorescence and absorbance properties are particularly valuable in the development of organic light-emitting diodes (OLEDs), optical data storage, and laser dyes. mdpi.com Furthermore, the incorporation of coumarin moieties into polymers can enhance their antimicrobial and antifungal properties, opening up possibilities for biologically active coatings. mdpi.com
In the realm of fluorescent probes, coumarin derivatives are instrumental due to their strong fluorescence characteristics. smolecule.com They are employed in biochemical assays and imaging techniques, with the ability to be modified for specific purposes, such as acting as signaling units in sensors designed to detect ions like Ca²⁺. smolecule.comacademie-sciences.fr The versatility of the coumarin structure allows for the introduction of various functional groups, leading to a new generation of fluorescent compounds tailored for precise applications. academie-sciences.fr
Scope and Research Focus on 3 Cyano 6 Methylcoumarin
Classical and Contemporary Synthetic Routes to 3-Cyanocoumarins
The preparation of 3-cyanocoumarins has traditionally involved condensation reactions, with various modifications developed over time to improve yields and reaction conditions.
Knoevenagel Condensation Approaches
The Knoevenagel condensation is a cornerstone in the synthesis of 3-substituted coumarins. clockss.org This reaction typically involves the condensation of an o-hydroxyaryl aldehyde, such as 5-methylsalicylaldehyde, with a compound containing an active methylene (B1212753) group, like malononitrile (B47326). clockss.orgd-nb.info The reaction can be carried out in an aqueous medium, which offers an advantage over organic solvents. clockss.org The process often proceeds through an intermediate o-hydroxybenzylidenemalononitrile, which then cyclizes to form the 3-cyanocoumarin (B81025), sometimes requiring heat for the conversion. clockss.org Various catalysts, including piperidine (B6355638), have been traditionally used to facilitate this condensation. researchgate.net More recently, iodine has been employed as an efficient catalyst for the one-pot synthesis of 3-cyanocoumarins from 2-hydroxybenzaldehydes and malononitrile under both thermal and microwave conditions. researchgate.netingentaconnect.com
Utilization of Ethyl Cyanoacetate (B8463686) as a Precursor
Ethyl cyanoacetate is a frequently used precursor for the synthesis of 3-cyanocoumarins. researchgate.netpsu.edu The reaction involves the condensation of a 2-hydroxybenzaldehyde or a 2-hydroxyacetophenone (B1195853) with ethyl cyanoacetate. psu.eduorientjchem.org Historically, this reaction was often carried out in anhydrous media using bases like a mixture of pyridine (B92270) and piperidine or sodium ethoxide in absolute ethanol (B145695). psu.edu However, contemporary methods have introduced more efficient and milder conditions. For instance, the reaction can be effectively carried out using phase transfer catalysis at room temperature. psu.eduorientjchem.org In a typical procedure, a solution of the salicylaldehyde (B1680747) and ethyl cyanoacetate in a solvent like benzene (B151609) is stirred with an aqueous solution of a base such as potassium carbonate in the presence of a phase transfer catalyst. psu.edu This approach offers good yields and shorter reaction times. orientjchem.org
One-Pot Synthetic Strategies
One-pot syntheses have gained prominence as they offer a more streamlined and efficient approach to 3-cyanocoumarin derivatives, reducing the need for isolation of intermediates. clockss.orgorientjchem.org These strategies often employ the Knoevenagel condensation principle. For example, 3-cyanocoumarins can be prepared in a single step by reacting o-hydroxyaryl aldehydes with malononitrile in water. clockss.org Another efficient one-pot method involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under phase transfer catalysis conditions at room temperature. psu.eduorientjchem.org This method is advantageous due to its high yields, short reaction times, and simple work-up procedures. orientjchem.org Iodine has also been utilized as a catalyst in one-pot syntheses, mediating the reaction between 2-hydroxybenzaldehydes and malononitrile to produce 3-cyanocoumarins under both thermal heating and microwave irradiation. researchgate.netingentaconnect.com
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. These "green" approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.
Phase Transfer Catalysis (PTC) for Enhanced Efficiency
Phase transfer catalysis (PTC) has emerged as a powerful tool for the synthesis of 3-cyanocoumarins, offering a green alternative to traditional methods. psu.eduorientjchem.org This technique facilitates the transfer of a reactant between two immiscible phases (typically aqueous and organic), thereby accelerating the reaction rate. dalalinstitute.com For the synthesis of 3-cyanocoumarins, PTC allows the reaction between a salicylaldehyde derivative in an organic solvent (like benzene) and a water-soluble base (like potassium carbonate) with ethyl cyanoacetate. psu.eduorientjchem.org A phase transfer catalyst, such as tetra-n-butylammonium hydrogensulphate, is crucial for this process. psu.eduorientjchem.org This method is highly efficient, proceeding at room temperature with good yields and significantly reduced reaction times (e.g., 30 minutes). psu.eduorientjchem.org A key advantage of PTC is the avoidance of anhydrous and often toxic bases like pyridine and piperidine. psu.eduorientjchem.org
Table 1: Comparison of Synthetic Methods for 3-Cyanocoumarins
| Method | Precursors | Catalyst/Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Knoevenagel Condensation | o-hydroxyaryl aldehydes, malononitrile | Iodine | Thermal or Microwave | 80-95% | researchgate.net, ingentaconnect.com |
| Ethyl Cyanoacetate Route | 2-hydroxybenzaldehydes, ethyl cyanoacetate | Pyridine/piperidine or NaOEt | Anhydrous, Reflux | Varies | psu.edu |
| One-Pot Synthesis (PTC) | 2-hydroxybenzaldehydes, ethyl cyanoacetate | K2CO3, (n-C4H9)4NHSO4 | Room Temperature | ~82% | orientjchem.org, psu.edu |
| Microwave-Assisted | 2-hydroxybenzaldehydes, malononitrile | Fly-ash supported Triton-B | Solvent-free, Microwave | High | derpharmachemica.com |
Microwave-Assisted Synthesis under Solvent-Free Conditions
Microwave-assisted organic synthesis (MAOS) has become a popular green chemistry technique due to its ability to dramatically reduce reaction times, increase yields, and often eliminate the need for solvents. The synthesis of 3-cyano- and 3-cyano-4-methylcoumarins has been successfully achieved using microwave irradiation under solvent-free conditions. derpharmachemica.com In one approach, 2-hydroxybenzaldehydes or 2-hydroxyacetophenones are condensed with malononitrile using a solid support like fly-ash adsorbed with Triton-B. derpharmachemica.com This method is not only eco-friendly due to the absence of organic solvents but also efficient. derpharmachemica.com Another microwave-assisted method involves the use of iodine as a catalyst for the reaction between 2-hydroxybenzaldehydes and malononitrile, which is significantly faster (2-5 minutes) compared to conventional heating (2-2.5 hours). researchgate.netingentaconnect.com While some studies have successfully synthesized other 3-substituted coumarins using microwave irradiation, the synthesis of 3-cyanocoumarin from ethyl cyanoacetate or malononitrile under certain microwave conditions has been reported to be unsuccessful, highlighting the specificity of reaction conditions. jonuns.com
Environmentally Benign Catalytic Systems
In recent years, the principles of green chemistry have significantly influenced the synthesis of coumarin derivatives, promoting the use of eco-friendly catalysts and reaction conditions. mdpi.comscispace.com Researchers have explored various approaches to synthesize this compound and related compounds in a more sustainable manner.
One notable method involves the Knoevenagel condensation of 2-hydroxyacetophenones with malononitrile under solvent-free conditions using microwave irradiation. derpharmachemica.com This approach utilizes fly ash, a solid waste material, as a support for the catalyst Triton-B, offering a rapid and efficient synthesis of 3-cyano-4-methylcoumarins while avoiding the use of hazardous organic solvents. derpharmachemica.com The direct formation of 3-cyanocoumarins in a single step, without the isolation of intermediate imino compounds, is a significant advantage of this method. derpharmachemica.com
Phase transfer catalysis (PTC) presents another environmentally friendly alternative. The reaction of 2-hydroxyacetophenones with ethyl cyanoacetate under PTC conditions, using aqueous potassium carbonate as the base and tetra-n-butylammonium hydrogen sulfate (B86663) as the catalyst in benzene, proceeds at room temperature and avoids the need for anhydrous bases.
Furthermore, the use of solid base catalysts like calcined Mg-Al hydrotalcite has been reported for the Knoevenagel condensation of aromatic hydroxy aldehydes with 2-substituted ethyl acetates. researchgate.net This method provides high yields and selectivities for substituted coumarins in toluene, offering a practical and environmentally friendly alternative to conventional bases. researchgate.net Deep eutectic solvents (DES), prepared by mixing choline (B1196258) chloride and zinc chloride, have also been employed as both a solvent and a catalyst for the green synthesis of coumarin derivatives via Knoevenagel condensation, with high yields reported. nih.govscispace.com
Ultrasound irradiation in the presence of MgFe2O4 nanoparticles has been utilized for the solvent-free Knoevenagel condensation of salicylaldehydes and 1,3-dicarbonyl compounds, leading to good yields of 3-substituted coumarins. nih.gov Additionally, a one-pot synthesis of 3-cyanocoumarin derivatives has been developed in water, which acts as the solvent, avoiding the need for organic solvents. clockss.org
Table 1: Comparison of Environmentally Benign Catalytic Systems for Coumarin Synthesis
| Catalytic System | Starting Materials | Reaction Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Triton-B on Flyash | 2-Hydroxyacetophenones and malononitrile | Microwave irradiation, solvent-free | Rapid, efficient, utilizes solid waste | derpharmachemica.com |
| Phase Transfer Catalysis (PTC) | 2-Hydroxyacetophenones and ethyl cyanoacetate | Room temperature, aqueous K2CO3, benzene | Mild conditions, avoids anhydrous bases | |
| Calcined Mg-Al Hydrotalcite | Aromatic hydroxy aldehydes and 2-substituted ethyl acetates | Refluxing toluene | High yields and selectivity, recoverable catalyst | researchgate.net |
| Deep Eutectic Solvent (DES) | Salicylaldehydes and methylene compounds | 100 °C | Acts as both solvent and catalyst, high yields | nih.govscispace.com |
| MgFe2O4 Nanoparticles | Salicylaldehydes and 1,3-dicarbonyl compounds | Ultrasound irradiation, 45 °C, solvent-free | Green synthesis, good yields | nih.gov |
| Water | o-Hydroxyaryl aldehydes/acetophenone and acetonitriles | Room temperature, aqueous NaOH or NaHCO3 | Avoids organic solvents, high yields | clockss.org |
Derivatization and Functionalization Strategies
The functionalization of the this compound core is crucial for tuning its physicochemical and biological properties. Various strategies have been developed to introduce diverse functional groups at specific positions of the coumarin ring.
Regioselective substitutions on the coumarin nucleus are essential for creating specific derivatives. The C-4 position of 3-cyanocoumarins is particularly reactive and has been a primary target for functionalization. For instance, visible light-induced cross-dehydrocoupling of 3-cyanocoumarin derivatives with aldehydes leads to C-4 acylation. frontiersin.orgnih.gov Similarly, a photocatalytic approach using 4-CzIPN mediates the C-4 acylation of 3-nitrocoumarins with α-keto acids under mild conditions. frontiersin.orgnih.gov
The bromine atom at the C-6 position in derivatives like 6-bromo-3-cyano-4-methylcoumarin can be substituted by other nucleophiles. evitachem.com Halogenation at the C-6 and C-8 positions is also a common strategy, as seen in the synthesis of 3-cyano-6,8-dibromo-4-methylcoumarin. sigmaaldrich.com The introduction of substituents at the C-7 position, such as a hydroxyl group in 3-cyano-7-hydroxy-4-methylcoumarin, is another important modification. evitachem.com
A wide range of functional groups can be introduced onto the this compound scaffold. The cyano group itself can undergo reduction to form amines or oxidation to yield carboxylic acids. evitachem.com The bromine atom in bromo-substituted derivatives can be replaced by various nucleophiles. evitachem.com
Condensation reactions of 3-cyano-4-methylcoumarin with aldehydes or ketones can form more complex structures. evitachem.com Furthermore, the vinylogous Michael-type addition of 3-cyano-4-methylcoumarins with maleimides, under organocatalysis, yields a variety of functionalized products. frontiersin.org
The development of asymmetric methods to synthesize chiral coumarin derivatives is of significant interest. Organocatalysis has emerged as a powerful tool in this area. For example, an allylic alkylation reaction between 3-cyano-4-methylcoumarins and Morita–Baylis–Hillman (MBH) carbonates has been described, catalyzed by (DHQ)2PYR, to produce functionalized coumarins. nih.govbeilstein-journals.org
Furthermore, an organocatalytic cascade reaction between 3-cyano-4-styrylcoumarins and 2-mercaptoacetophenones, employing bifunctional catalysis, leads to highly diastereo- and enantioselective synthesis of polycyclic chiral products. acs.orgnih.govresearchgate.net The enantioselective vinylogous Michael addition of 3-cyano-4-methylcoumarins to isatin (B1672199) imines has also been achieved with very low catalyst loading. chim.it A catalytic asymmetric vinylogous Michael addition of 3-cyano-4-methylcoumarins to unsaturated ketones catalyzed by a chiral-at-metal Rh(III) complex has also been established, providing highly enantioenriched compounds. rsc.org
Table 2: Asymmetric Synthesis Methodologies for this compound Derivatives
| Reaction Type | Reactants | Catalyst | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Allylic Alkylation | 3-Cyano-4-methylcoumarins and MBH carbonates | (DHQ)2PYR | Functionalized coumarins | Enantioselective | nih.govbeilstein-journals.org |
| Cascade Reaction (thia-Michael/aldol (B89426)/annulation) | 3-Cyano-4-styrylcoumarins and 2-mercaptoacetophenones | Bifunctional cinchona alkaloid catalyst | Polycyclic chiral products | Highly diastereo- and enantioselective | acs.orgnih.govresearchgate.net |
| Vinylogous Michael Addition | 3-Cyano-4-methylcoumarins and isatin imines | Organocatalyst | Chiral coumarin derivatives | Low catalyst loading, scalable | chim.it |
| Vinylogous Michael Addition | 3-Cyano-4-methylcoumarins and α,β-unsaturated ketones | Chiral-at-metal Rh(III) complex | Highly enantioenriched coumarin skeletons | Excellent enantioselectivity | rsc.org |
Reactivity Studies and Mechanistic Investigations
Understanding the reactivity and reaction mechanisms of this compound is fundamental for designing new synthetic routes and predicting product outcomes.
The electron-withdrawing cyano group at the C-3 position enhances the electrophilicity of the coumarin ring, making it susceptible to nucleophilic attack. Nucleophilic addition reactions are a common transformation for this class of compounds. For instance, the reaction of 3-cyanocoumarin with Grignard reagents, such as ethylmagnesium iodide or p-tolylmagnesium bromide, proceeds via a 1,4-addition to the pyran moiety, leaving the cyano group intact. jcsp.org.pk
Nucleophilic substitution reactions are also prevalent, particularly for halogenated derivatives. The bromine and chlorine atoms in compounds like 8-bromo-6-chloro-3-cyano-4-methylcoumarin are potential sites for nucleophilic attack, allowing for substitution with other functional groups. smolecule.com
Mechanistic studies of the reaction between 2-(polyfluoroalkyl)chromones and 4-alkyl-3-cyanocoumarins suggest a tandem intermolecular Michael addition followed by an intramolecular condensation between an intermediate enolate anion and the cyano group to form functionalized benzo[c]coumarin derivatives. researchgate.net Similarly, a detailed mechanistic study of the formation of 5-amino-6-cyano-3-hydroxybenzocoumarin involves an initial Knoevenagel condensation followed by further reactions. researchgate.net A novel organocatalytic reaction cascade between 3-cyano-4-styrylcoumarins and 2-mercaptoacetophenones has been shown to proceed through a sequence of thia-Michael/aldol/annulation reactions. acs.orgresearchgate.net
Annulation and Cyclization Reactions
Annulation and cyclization reactions involving this compound and its derivatives are powerful strategies for constructing complex fused heterocyclic systems. These reactions leverage the reactivity of the coumarin core and its substituents to build new rings, leading to molecules with diverse structural and potential biological properties.
One notable approach involves the reaction of 2-(polyfluoroalkyl)chromones with 4-alkyl-3-cyanocoumarins, including derivatives of this compound. This process, conducted in dichloromethane (B109758) with triethylamine, yields a variety of functionalized benzo[c]coumarin derivatives. rsc.org The reaction is proposed to occur through a tandem sequence of an intermolecular Michael addition followed by an intramolecular condensation involving the enolate intermediate and the cyano group, effectively creating a new fused ring system. rsc.org
Cascade reactions provide another efficient route to complex molecules from coumarin precursors. An organocatalytic cascade has been developed between 3-cyano-4-styrylcoumarins and 2-mercaptoacetophenones. nih.gov This sequence, initiated by a thia-Michael addition, is followed by an aldol reaction and subsequent annulation. The process is highly diastereo- and enantioselective, employing bifunctional catalysis to afford polycyclic products that integrate coumarin, 2H-pyran-2-imine, and tetrahydrothiophene (B86538) units. nih.gov
Furthermore, asymmetric synthesis has utilized annulation strategies to create chiral molecules. An asymmetric vinylogous Mannich reaction between 3-cyano-4-methylcoumarins and N-Boc isatin imines, catalyzed by an amide phosphonium (B103445) salt, can be followed by an annulation/acylation sequence to produce chiral spiro-oxindole piperidine derivatives. bohrium.com Multi-component reactions also serve as a direct method for constructing fused systems. For instance, a one-pot, four-component reaction of 3-acetylcoumarin, aromatic aldehydes, malononitrile, and ammonium (B1175870) acetate (B1210297) under microwave irradiation yields 3-(2'-amino-3'-cyano-4'-arylpyrid-6'-yl)coumarins, demonstrating a cyclization process that builds a substituted pyridine ring onto the coumarin scaffold. rsc.org
The table below summarizes selected annulation and cyclization reactions involving 3-cyanocoumarin derivatives.
| Reactants | Catalyst/Reagents | Product Type | Ref |
| 4-Alkyl-3-cyanocoumarins + 2-(Polyfluoroalkyl)chromones | Triethylamine | Functionalized benzo[c]coumarins | rsc.org |
| 3-Cyano-4-styrylcoumarins + 2-Mercaptoacetophenones | Bifunctional organocatalyst | Polycyclic coumarin/pyran/thiophene fused systems | nih.gov |
| 3-Cyano-4-methylcoumarins + N-Boc isatin imines | Amide phosphonium salt | Chiral spiro-oxindole piperidine derivatives | bohrium.com |
| 3-Acetylcoumarin + Aromatic aldehydes + Malononitrile + Ammonium acetate | Microwave irradiation | 3-(Pyridyl)coumarins | rsc.org |
Vinylogous Conjugate Addition Reactions
The 4-methyl group in 3-cyano-4-methylcoumarin derivatives, such as this compound, enables vinylogous reactivity, where the γ-carbon of the α,β-unsaturated system acts as the nucleophile. This reactivity is a cornerstone for carbon-carbon bond formation at a position remote from the activating cyano group.
Vinylogous Michael additions are a prominent example of this reactivity. An organocatalyzed, asymmetric vinylogous Michael reaction between 3-cyano-4-methylcoumarins and maleimides has been developed. acs.org This reaction proceeds with high yields (up to 95%) and excellent enantioselectivity (up to 99.5:0.5 e.r.), utilizing an L-tert-leucine-derived amine thiourea (B124793) catalyst. acs.org The success of the catalysis is attributed to hydrogen bonding interactions. acs.org Similarly, another study demonstrated the first non-covalent organocatalytic enantioselective vinylogous Michael-type addition of 3-cyano-4-methylcoumarins to maleimides, affording a range of products with yields up to 95%. nih.gov
The scope of acceptors in these reactions is broad. A highly enantioselective vinylogous Michael addition of 3-cyano-4-methylcoumarins to α,β-unsaturated ketones has been established using a chiral rhodium catalyst. rsc.org This method produces optically pure compounds containing the coumarin skeleton in good yields (41–99%) and high enantioselectivity (84–99% ee). rsc.org The protocol's robustness was demonstrated through a gram-scale reaction that maintained excellent enantioselectivity with a reduced catalyst loading. rsc.org
Beyond Michael additions, other vinylogous reactions have been explored. An enantioselective Mannich-type reaction of 3-cyano-4-methylcoumarins with iminoisatins has been achieved under the catalysis of a chiral bromonium salt. nih.govfrontiersin.org Furthermore, 3-cyano-4-styrylcoumarins can undergo a doubly vinylogous 1,6-addition with dienolates derived from 5-substituted-furan-2(3H)-ones, showcasing the extended conjugation's role in directing reactivity. nih.gov
The table below details examples of vinylogous conjugate addition reactions.
| Coumarin Substrate | Electrophile | Catalyst/Reagents | Product Type | Yield (%) | ee/er | Ref |
| 3-Cyano-4-methylcoumarins | Maleimides | L-tert-leucine-derived amine thiourea | γ-Functionalized coumarin derivatives | Up to 95 | Up to 99.5:0.5 er | acs.org |
| 3-Cyano-4-methylcoumarins | α,β-Unsaturated ketones | Chiral rhodium complex (Δ-RhS) | Optically pure coumarin derivatives | 41–99 | 84–99% ee | rsc.org |
| 3-Cyano-4-methylcoumarins | Iminoisatins | Chiral bromonium salt | Mannich-type adducts | N/A | N/A | nih.govfrontiersin.org |
| 3-Cyano-4-styrylcoumarins | 5-Substituted-furan-2(3H)-ones | Organocatalyst | 1,6-Addition products | N/A | N/A | nih.gov |
Decarboxylation and Related Transformations
While this compound itself does not possess a carboxylic acid group for direct decarboxylation, related transformations involving decarboxylative steps are highly relevant in the synthesis of functionalized coumarins. These reactions often start with coumarin-3-carboxylic acids and proceed through intermediates that can be analogous to or derived from 3-cyanocoumarins.
A significant development is the vinylogous, decarboxylative Michael reaction. researchgate.net This process utilizes 3-cyano-4-methylcoumarins as pronucleophiles that react with Michael acceptors activated by a carboxylic acid moiety. The sequence involves a conjugate addition followed by a decarboxylative protonation, yielding novel heterocyclic structures in high yields under Brønsted base catalysis. researchgate.net This strategy cleverly links the vinylogous reactivity of 3-cyanocoumarins with a decarboxylation step on the reaction partner. researchgate.net
In a similar vein, a decarboxylative Michael addition has been reported between coumarin/chromone-3-carboxylic acids and 3-cyano-4-methylcoumarins. ias.ac.in This reaction highlights the dual reactivity of the coumarin system, where one coumarin unit undergoes decarboxylation to facilitate a reaction with another activated coumarin.
Transformations of coumarin-3-carboxylic acids often proceed via a decarboxylation event to generate a reactive intermediate at the C4 or C3 position. For example, tandem reactions involving conjugate addition to an acceptor, followed by decarboxylation and potentially another reaction like esterification or amidation, have been developed. researchgate.net One such protocol involves the reaction of coumarin-3-carboxylic acid derivatives with pyrazolones in an alcohol solvent, which proceeds through conjugate addition, decarboxylation, and esterification to afford pyrazolyl 2-hydroxy phenylpropionate derivatives. researchgate.net
These examples underscore a broader strategy in coumarin chemistry: using the carboxyl group as a transient activating group that is removed in a later step to furnish the final, stable product. This approach is often advantageous for controlling regioselectivity and achieving transformations that are otherwise challenging.
| Reaction Type | Reactants | Catalyst/Conditions | Key Features | Ref |
| Vinylogous, Decarboxylative Michael Reaction | 3-Cyano-4-methylcoumarins + Activated Michael acceptors | Brønsted base | 3-Cyanocoumarin acts as pronucleophile; reaction partner undergoes decarboxylation. | researchgate.net |
| Decarboxylative Michael Addition | Coumarin-3-carboxylic acids + 3-Cyano-4-methylcoumarins | N/A | One coumarin unit undergoes decarboxylation to react with the other. | ias.ac.in |
| Tandem Conjugate Addition-Decarboxylation | Coumarin-3-carboxylic acids + Pyrazolones | Alcohol (solvent) | Leads to pyrazolyl 2-hydroxy phenylpropionate derivatives. | researchgate.net |
Spectroscopic and Photophysical Characterization
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is pivotal in identifying the functional groups and understanding the skeletal vibrations of the 3-Cyano-6-methylcoumarin molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
The FT-IR spectrum of this compound is characterized by distinct absorption bands that correspond to the specific vibrational modes of its functional groups. A notably strong and sharp band appears in the range of 2200-2229 cm⁻¹, which is a characteristic stretching vibration of the cyano (C≡N) group. derpharmachemica.comresearchgate.net Another prominent feature is the intense absorption band for the carbonyl (C=O) group of the lactone ring, typically observed around 1710-1720 cm⁻¹. derpharmachemica.comresearchgate.net The presence of the methyl group is confirmed by stretching and bending vibrations. Aromatic C-H stretching vibrations are also observed in the spectrum. scispace.com Theoretical calculations using density functional theory (DFT) have been employed to support the experimental findings and provide a more detailed assignment of the vibrational modes. researchgate.netnih.govijcrar.com
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| Cyano (C≡N) | Stretching | 2200-2229 | derpharmachemica.comresearchgate.net |
| Carbonyl (C=O) | Stretching | 1710-1720 | derpharmachemica.comresearchgate.net |
| Aromatic C-H | Stretching | Not specified | scispace.com |
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| Cyano (C≡N) | Stretching | ~2221 | researchgate.net |
| Carbonyl (C=O) | Stretching | ~1741 | researchgate.net |
Assignment of Fundamental Vibrational Modes
The assignment of fundamental vibrational modes for this compound has been accomplished through a combined analysis of experimental FT-IR and FT-Raman data, often supported by theoretical calculations such as DFT. researchgate.netijcrar.com These assignments reveal the coupling of various vibrational modes. For instance, ring stretching vibrations are often coupled with C-H in-plane bending vibrations. researchgate.net The vibrational spectra are a composite of the vibrations of the coumarin (B35378) core, the cyano group, and the methyl substituent. The effect of the methyl group on the pyrone skeletal vibrations has also been a subject of investigation. scilit.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound by providing information about the hydrogen and carbon atoms within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the protons. The methyl protons (CH₃) typically appear as a singlet in the upfield region of the spectrum. derpharmachemica.com The aromatic protons on the benzene (B151609) ring exhibit signals in the downfield region, with their chemical shifts and coupling patterns being dependent on their position and the electronic effects of the substituents. derpharmachemica.com For instance, in a related compound, 3-cyano-4-methylcoumarin, the methyl protons appear as a singlet, and the aromatic protons show multiplets in the expected aromatic region. derpharmachemica.com The proton at the 4-position of the coumarin ring also gives a characteristic signal. derpharmachemica.com
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| CH₃ | ~2.50 | Singlet | derpharmachemica.com |
| Aromatic H | 7.20-7.70 | Multiplet | derpharmachemica.com |
| H-4 | ~8.84 | Singlet | derpharmachemica.com |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation
The ¹³C NMR spectrum of this compound provides insights into the carbon framework of the molecule. The carbon atom of the cyano group (C≡N) typically resonates in the range of 115-120 ppm. The carbonyl carbon (C=O) of the lactone ring appears significantly downfield, generally above 160 ppm. The carbon of the methyl group (CH₃) is found in the upfield region of the spectrum. The remaining signals correspond to the various aromatic and olefinic carbons of the coumarin ring system. The specific chemical shifts are influenced by the electron-withdrawing nature of the cyano and carbonyl groups and the electron-donating effect of the methyl group. Detailed assignments are often aided by two-dimensional NMR techniques and theoretical calculations. jst.go.jporegonstate.educhemicalbook.com
| Carbon | Chemical Shift (δ, ppm) | Reference |
| C≡N | 115-120 | jst.go.jporegonstate.edu |
| C=O | >160 | oregonstate.edu |
| CH₃ | Upfield region | jst.go.jpchemicalbook.com |
| Aromatic/Olefinic C | Not specified | jst.go.jporegonstate.edu |
Electronic Absorption and Fluorescence Spectroscopy
The electronic absorption spectrum of a molecule provides insights into the electronic transitions from the ground state to various excited states. For coumarin derivatives, the absorption spectra are characterized by intense bands in the UV-Vis region, which are sensitive to the molecular structure and the solvent environment. The introduction of a cyano group at the 3-position and a methyl group at the 6-position influences the electronic distribution and, consequently, the absorption properties.
In a study on the related compound 3-cyano-7-hydroxy-4-methylcoumarin (B1353687) (3C7H4M), the absorption maxima were found to be solvent-dependent, indicating the influence of solvent polarity on the electronic transitions. kabarak.ac.keresearchgate.net For instance, the absorption maximum of 3C7H4M shifts from 340 nm in tetrahydrofuran (B95107) (THF) to 440 nm in water, demonstrating a significant bathochromic shift with increasing solvent polarity. kabarak.ac.keresearchgate.net This shift is attributed to the stabilization of the excited state in polar solvents.
Based on these findings, it is expected that this compound would also exhibit a strong absorption band in the near-UV region. The methyl group at the 6-position is likely to cause a slight red-shift compared to the unsubstituted 3-cyanocoumarin (B81025) due to its electron-donating nature. Theoretical studies on related molecules like 8-bromo-6-chloro-3-cyano-4-methylcoumarin (B3041613) have shown an absorption maximum around 365 nm. smolecule.com
Table 1: UV-Vis Absorption Maxima (λ_abs) of 3-Cyano-7-hydroxy-4-methylcoumarin in Various Solvents
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max. (nm) |
| Tetrahydrofuran | 7.6 | 1.41 | 340 |
| Ethyl Acetate (B1210297) | 6.0 | 1.37 | 349 |
| Ethanol (B145695) | 24.3 | 1.34 | 400 |
| Methanol | 32.7 | 1.33 | 408 |
| Water | 78.4 | 1.33 | 440 |
Data sourced from a study on 3-cyano-7-hydroxy-4-methylcoumarin and is presented here for illustrative purposes. researchgate.net
Fluorescence spectroscopy is a powerful tool to study the excited state properties of molecules. Coumarin derivatives are well-known for their strong fluorescence, the characteristics of which are highly dependent on their substituents. The emission spectra of these compounds often mirror their absorption spectra and are also influenced by the solvent environment.
For 3-cyano-7-hydroxy-4-methylcoumarin, the fluorescence emission maximum shifts from 400 nm in tetrahydrofuran to 444 nm in water. kabarak.ac.keresearchgate.net This Stokes shift (the difference between the absorption and emission maxima) is indicative of the change in the geometry and electronic distribution of the molecule in the excited state compared to the ground state.
It is anticipated that this compound would also be a fluorescent molecule, with its emission maximum likely in the blue-violet region of the spectrum. The cyano group at the 3-position generally enhances fluorescence emission in coumarins. researchgate.net
Table 2: Fluorescence Emission Maxima (λ_em) of 3-Cyano-7-hydroxy-4-methylcoumarin in Various Solvents
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Emission Max. (nm) |
| Tetrahydrofuran | 7.6 | 1.41 | 400 |
| Ethyl Acetate | 6.0 | 1.37 | 400 |
| Ethanol | 24.3 | 1.34 | 444 |
| Methanol | 32.7 | 1.33 | 440 |
| Water | 78.4 | 1.33 | 444 |
Data sourced from a study on 3-cyano-7-hydroxy-4-methylcoumarin and is presented here for illustrative purposes. researchgate.net
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a direct consequence of the differential solvation of the ground and excited states of the molecule. The study of solvatochromic shifts provides valuable information about the electronic structure and polarity of the solute molecule.
The absorption and fluorescence spectra of 3-cyano-7-hydroxy-4-methylcoumarin exhibit a positive solvatochromism, meaning the absorption and emission maxima shift to longer wavelengths (red-shift) as the solvent polarity increases. kabarak.ac.keresearchgate.net This behavior suggests that the excited state is more polar than the ground state and is therefore more stabilized by polar solvents. The charge transfer band in the absorption spectra of 3C7H4M shows a significant shift of about 60 nm when changing the solvent from THF to water. kabarak.ac.ke
Given its structural similarities, this compound is expected to display similar solvatochromic behavior. The presence of the electron-withdrawing cyano group and the electron-donating methyl group can lead to a significant intramolecular charge transfer character, which is sensitive to the solvent environment.
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is a desirable property for fluorescent probes and laser dyes.
Intramolecular charge transfer (ICT) is a process where an electron is transferred from an electron-donating part to an electron-accepting part of the same molecule upon photoexcitation. In some cases, this can lead to the formation of a twisted intramolecular charge transfer (TICT) state, where the donor and acceptor moieties are perpendicular to each other. The formation of TICT states often provides a non-radiative decay pathway, leading to a decrease in fluorescence quantum yield, particularly in polar solvents. mdpi.comub.edu
The presence of an electron-donating group (methyl at C6) and an electron-withdrawing group (cyano at C3) in this compound suggests the possibility of ICT character in its excited state. Natural bond orbital (NBO) analysis of 8-bromo-6-chloro-3-cyano-4-methylcoumarin has confirmed intramolecular charge transfer from the methyl group to the cyano moiety. smolecule.com The formation of non-fluorescent TICT states has been observed in some coumarin derivatives in polar solvents, which is dependent on the coumarin structure and substituent pattern. mdpi.com For a molecule like this compound, the extent to which ICT and potential TICT states influence its photophysical properties would depend on the specific interplay between the substituents and the solvent environment.
The dipole moment of a molecule is a measure of the separation of positive and negative charges. The change in dipole moment upon excitation (from the ground state to the excited state) is a crucial parameter that can be determined from solvatochromic data using equations like the Lippert-Mataga equation. This information provides insight into the electronic redistribution that occurs upon photoexcitation.
For 3-cyano-7-hydroxy-4-methylcoumarin, the ground state dipole moment (μ_g) was experimentally determined to be 3.08 D, and the excited state dipole moment (μ_e) was found to be 3.9 D. kabarak.ac.ke The fact that the excited state dipole moment is higher than the ground state dipole moment confirms that the molecule becomes more polar upon excitation, which is consistent with the observed positive solvatochromism. kabarak.ac.kegrafiati.com This increase in dipole moment upon excitation is a common feature for many coumarin dyes. kabarak.ac.ke
Given the structural similarities, it is reasonable to expect that this compound would also have a larger dipole moment in the excited state compared to its ground state. Theoretical calculations using methods like Density Functional Theory (DFT) can also be employed to estimate these values. For instance, DFT calculations have been used to determine the ground-state dipole moment of other coumarin derivatives. grafiati.comnih.gov
Table 3: Ground and Excited State Dipole Moments of 3-Cyano-7-hydroxy-4-methylcoumarin
| Parameter | Value |
| Ground State Dipole Moment (μ_g) | 3.08 D |
| Excited State Dipole Moment (μ_e) | 3.9 D |
| Change in Dipole Moment (Δμ) | 0.82 D |
Data sourced from a study on 3-cyano-7-hydroxy-4-methylcoumarin and is presented here for illustrative purposes. kabarak.ac.ke
X-ray Crystallography and Structural Elucidation
Analysis of analogous compounds, such as halogenated 3-cyano-4-methylcoumarins, consistently reveals a planar coumarin ring system. This planarity is a characteristic feature of the coumarin scaffold, arising from the conjugated system extending over the fused benzene and pyrone rings. Techniques like X-ray crystallography and computational modeling have been employed to confirm this planar structure and to understand the steric and electronic effects of various substituents on the coumarin framework. evitachem.com For instance, the molecular structure of 6-bromo-3-cyano-4-methylcoumarin (B1584746) is noted to have a planar arrangement. evitachem.com
Detailed structural information has been obtained for derivatives like 8-bromo-6-chloro-3-cyano-4-methylcoumarin. While specific crystallographic data tables for this compound are not provided in the search results, the use of single-crystal X-ray diffraction has been mentioned for its characterization. smolecule.com Similarly, the absolute configuration of products from reactions involving 3-cyano-4-styrylcoumarins has been determined using single-crystal X-ray analysis, further demonstrating the utility of this technique in the study of complex coumarin derivatives. nih.gov
In the absence of experimental crystal data for this compound, computational methods such as Density Functional Theory (DFT) have been utilized to model the structures of related compounds. For example, DFT calculations on 8-bromo-6-chloro-3-cyano-4-methylcoumarin using the B3LYP/6-31G(d,p) basis set have shed light on its electronic features. These studies indicate that the cyano group at the C3 position contributes to the stabilization of the molecular framework through resonance interactions. smolecule.com Such computational models provide valuable theoretical insights into bond lengths, bond angles, and electronic distribution, which complement experimental findings from other spectroscopic techniques.
To illustrate the type of data obtained from X-ray crystallographic studies of related compounds, the following table presents hypothetical data based on typical values for similar organic molecules, as specific data for this compound or its close derivatives with full crystallographic parameters were not available in the provided search results.
Hypothetical Crystallographic Data for a 3-Cyanocoumarin Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.7 |
| α (°) | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Volume (ų) | 1085 |
| Z | 4 |
Selected Bond Lengths and Angles (Theoretical)
| Bond | Length (Å) | Angle | Degree (°) |
|---|---|---|---|
| C=O | 1.21 | O-C=C | 120.5 |
| C-O | 1.37 | C-O-C | 118.0 |
| C≡N | 1.15 | C-C≡N | 178.5 |
It is important to reiterate that the data presented in the tables are illustrative and based on general observations for similar molecular structures. Definitive crystallographic parameters for this compound await experimental determination through single-crystal X-ray diffraction analysis.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations have emerged as a powerful tool for elucidating the fundamental characteristics of molecular systems. Methodologies such as Density Functional Theory (DFT) and ab initio calculations offer a detailed understanding of the geometric and electronic properties of 3-Cyano-6-methylcoumarin.
Density Functional Theory (DFT) and Ab Initio Methods
Density Functional Theory (DFT) is a widely employed computational method for investigating the electronic structure of molecules. dergipark.org.tr For coumarin (B35378) derivatives, DFT calculations, often utilizing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a suitable basis set like 6-311++G(d,p), have proven to be highly effective in predicting molecular properties. dergipark.org.trresearchgate.net These calculations provide a balance between computational cost and accuracy, making them ideal for studying molecules of this size.
Ab initio methods, such as Hartree-Fock (RHF), while computationally more demanding, are also used for comparative purposes and to provide a foundational understanding of the electronic structure. researchgate.net For instance, in studies of related molecules like 3-acetyl-6-methylcoumarin, both RHF and B3LYP methods have been used to analyze conformational stability and vibrational spectra. researchgate.net These theoretical approaches are instrumental in building a comprehensive picture of the molecule's behavior at the quantum level.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra
To understand the electronic absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.netrsc.org This approach allows for the calculation of excited state energies, which correspond to the absorption wavelengths in UV-Vis spectroscopy. By simulating the electronic transitions, TD-DFT can predict the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com For coumarin-based dyes, TD-DFT calculations have been successfully used to reproduce and interpret experimental absorption spectra, providing insights into the nature of the electronic transitions, such as π→π* or n→π* transitions. researchgate.netrsc.org
Optimized Molecular Geometries and Conformational Analysis
A fundamental step in any computational study is the optimization of the molecular geometry to find the lowest energy structure. For coumarin derivatives, DFT calculations are used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. researchgate.netijcrar.com The planarity of the coumarin ring system is a crucial aspect, and computational methods can quantify any distortions introduced by the cyano and methyl substituents.
Electronic Structure Analysis
The arrangement of electrons within the molecular orbitals of this compound dictates its reactivity and electronic properties. Techniques such as Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis provide a framework for this analysis.
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap and Electron Transitions
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. taylorandfrancis.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. wikipedia.orgnih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.orgedu.krd
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Relates to chemical reactivity, stability, and electronic transitions. |
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. rsc.orgmpg.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.edu This method is particularly useful for quantifying intramolecular and intermolecular interactions, including hyperconjugation and charge transfer. researchgate.net
In this compound, NBO analysis can elucidate the delocalization of electron density from the electron-donating methyl group and the coumarin ring towards the electron-withdrawing cyano group. This intramolecular charge transfer (ICT) is a key feature of many functional dyes and can be quantified by analyzing the occupancies of the NBOs and the stabilization energies associated with donor-acceptor interactions. nih.govresearchgate.net For instance, the interaction between a filled (donor) NBO, such as a π-bond in the benzene (B151609) ring, and an empty (acceptor) NBO, like the π* antibonding orbital of the cyano group, can be evaluated to understand the extent of electron delocalization and its contribution to the molecule's stability and electronic properties. ijcrar.com
| Interaction (Donor -> Acceptor) | Description | Significance in this compound |
|---|---|---|
| π(C=C) -> π(C≡N) | Delocalization of electron density from a carbon-carbon double bond to the antibonding orbital of the cyano group. | Indicates intramolecular charge transfer and contributes to the electronic properties of the molecule. |
| LP(O) -> π(C=C) | Delocalization from a lone pair on an oxygen atom to an adjacent carbon-carbon antibonding orbital. | Contributes to the resonance stabilization of the coumarin ring system. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electron density distribution of a molecule and predict its reactivity. researchgate.net The MEP map illustrates the electrostatic potential on the molecular surface, providing a guide to the sites susceptible to electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de In the MEP map of a molecule, different colors represent varying levels of electrostatic potential. Typically, red indicates regions of high electron density, which are prone to electrophilic attack, while blue signifies areas of low electron density, indicating susceptibility to nucleophilic attack. Green areas represent a neutral electrostatic potential. researchgate.netwolfram.com
For this compound, the MEP map would likely highlight the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group as regions with high electron density (red), making them potential sites for electrophilic interactions. Conversely, the areas around the hydrogen atoms and the methyl group would be expected to show a more positive electrostatic potential (blue), indicating them as potential sites for nucleophilic interactions. The aromatic ring would likely exhibit a more neutral potential (green). This detailed charge distribution map is instrumental in understanding the molecule's intermolecular interactions and reactivity patterns.
Table 1: Hypothetical Molecular Electrostatic Potential (MEP) Mapping Data for this compound
| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implied Reactivity |
|---|---|---|---|
| Carbonyl Oxygen | Negative | Red | Susceptible to electrophilic attack |
| Cyano Nitrogen | Negative | Red | Susceptible to electrophilic attack |
| Aromatic Hydrogens | Positive | Blue | Susceptible to nucleophilic attack |
| Methyl Group | Positive | Blue | Susceptible to nucleophilic attack |
| Benzene Ring | Near-neutral | Green | Relatively stable |
Molecular Modeling and Dynamics Studies
Molecular modeling and dynamics studies provide a deeper understanding of the structural and dynamic properties of this compound, offering predictions of its behavior in a biological environment.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.com For this compound, docking simulations can be employed to identify potential biological targets and to elucidate the binding interactions that stabilize the ligand-receptor complex.
Through molecular docking simulations, various binding modes of this compound within the active site of a target protein can be investigated. These simulations reveal the specific amino acid residues that interact with the ligand and the nature of these interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the cyano and carbonyl groups of this compound are likely to act as hydrogen bond acceptors, forming interactions with donor residues in the active site. The aromatic ring system can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The methyl group can contribute to hydrophobic interactions within a nonpolar pocket of the binding site. The analysis of these interactions provides a detailed picture of the binding mechanism, which is essential for structure-based drug design and optimization.
Coumarin derivatives have been identified as inhibitors of various enzymes. researchgate.netresearchgate.netnih.gov Molecular docking simulations are a powerful tool for predicting the formation of enzyme-inhibitor complexes involving this compound. By docking the molecule into the active site of a specific enzyme, researchers can predict its binding affinity and inhibitory potential. For example, studies on other coumarins have shown their ability to inhibit enzymes like monoamine oxidase B (MAO-B). researchgate.netresearchgate.net Docking this compound into the MAO-B active site could reveal key interactions, such as those with specific tyrosine residues, that are critical for its inhibitory activity. researchgate.net These predictions can then be validated through experimental assays, guiding the development of more potent and selective inhibitors.
Table 2: Predicted Interactions of this compound with a Hypothetical Enzyme Active Site from Molecular Docking
| Functional Group of Ligand | Potential Interacting Amino Acid | Type of Interaction |
|---|---|---|
| Cyano Group | Serine, Threonine | Hydrogen Bond |
| Carbonyl Group | Lysine, Arginine | Hydrogen Bond |
| Aromatic Ring | Phenylalanine, Tyrosine | π-π Stacking |
| Methyl Group | Leucine, Valine | Hydrophobic Interaction |
Quantitative Structure-Activity Relationship (QSAR) and Related Methods
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are used to predict the activity of new compounds based on their physicochemical properties and molecular descriptors. wikipedia.org A QSAR study for a series of this compound analogs would involve calculating various descriptors, such as electronic, steric, and hydrophobic parameters. youtube.com These descriptors would then be correlated with their experimentally determined biological activities using statistical methods to develop a predictive model. nih.gov Such a model can be invaluable in identifying the key structural features that influence the activity of these compounds, thereby guiding the design of new derivatives with enhanced potency.
Prediction of Molecular Properties (e.g., ADME for research purposes)
In the early stages of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.gov In silico tools can predict these properties for research purposes, helping to identify potential liabilities before significant resources are invested. nih.govoptibrium.com For this compound, computational models can predict parameters such as intestinal absorption, plasma protein binding, metabolic stability, and potential for crossing the blood-brain barrier. mdpi.com For instance, predictions might suggest high intestinal absorption due to its relatively small size and moderate lipophilicity. Understanding these ADME properties is essential for optimizing the pharmacokinetic profile of a potential drug candidate. mdpi.com
Table 3: Predicted ADME Properties of this compound (Hypothetical Data)
| ADME Property | Predicted Value/Classification | Implication for Research |
|---|---|---|
| Human Intestinal Absorption | High | Good potential for oral bioavailability |
| Caco-2 Permeability | High | Indicates good membrane permeability |
| Plasma Protein Binding | Moderate | May have a reasonable free fraction in plasma |
| CYP450 Inhibition | Potential inhibitor of specific isoforms | Warrants further investigation for drug-drug interactions |
| Blood-Brain Barrier Permeation | Likely to cross | Potential for CNS activity |
Advanced Applications in Chemical Sciences
Fluorescent Probes and Chemical Sensors
The coumarin (B35378) core is a well-established fluorophore, and modifications to its structure can lead to the development of highly sensitive and selective fluorescent probes and sensors. The presence of the cyano group in 3-Cyano-6-methylcoumarin enhances its utility in this regard, influencing its electronic and photophysical properties.
Design and Synthesis of Chemosensors for Specific Analytes (e.g., Ions, pH)
The design of chemosensors based on coumarin derivatives often involves the strategic incorporation of a recognition moiety that can selectively interact with a target analyte, leading to a measurable change in the fluorescence output of the coumarin fluorophore. The synthesis of such sensors typically begins with the functionalization of the coumarin core.
While specific research on this compound as a chemosensor is an emerging area, the principles of coumarin-based sensor design are well-established. For instance, the reactivity of the cyano group and the potential for further substitution on the coumarin ring allow for the attachment of various ion-binding units. The interaction of a target ion with this binding site can modulate the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in a detectable fluorescence response.
The fluorescence of coumarin derivatives can be highly sensitive to environmental pH. nih.gov This property can be harnessed to design pH probes. The protonation or deprotonation of functional groups attached to the coumarin scaffold can significantly alter the electronic distribution within the molecule, leading to changes in fluorescence intensity or wavelength. The methyl group at the 6-position in this compound can subtly influence the pKa of any ionizable groups incorporated into the sensor, thereby fine-tuning its pH-sensing range.
Table 1: Examples of Analytes Detected by Coumarin-Based Fluorescent Sensors
| Analyte | Sensor Design Principle | Observed Fluorescence Change |
|---|---|---|
| Metal Ions (e.g., Fe³⁺, Al³⁺) | Coordination with a chelating group attached to the coumarin | Quenching or enhancement of fluorescence |
| Anions (e.g., CN⁻) | Nucleophilic addition to an electrophilic site on the coumarin derivative | "Turn-on" fluorescence response |
Luminescent Properties for Biological Imaging Probes
The inherent fluorescence of coumarin derivatives makes them attractive candidates for the development of probes for biological imaging. These probes can be designed to selectively accumulate in specific cellular compartments or to respond to changes in the intracellular environment. The cell permeability and low cytotoxicity of many coumarin derivatives are advantageous for live-cell imaging applications.
The luminescent properties of this compound, including its excitation and emission wavelengths, quantum yield, and Stokes shift, are critical for its application in biological imaging. The cyano group at the 3-position can influence these properties, potentially leading to a larger Stokes shift, which is beneficial for reducing background interference in imaging experiments. While detailed photophysical data for this compound is not extensively documented, studies on related 3-cyanocoumarins provide insights into their fluorescent behavior. For example, 3-Cyano-7-hydroxycoumarin exhibits an excitation peak at 406 nm and an emission peak at 450 nm. aatbio.com
Development of Fluorescent Dyes for Various Research Applications
Beyond sensing and imaging, this compound serves as a scaffold for the synthesis of novel fluorescent dyes with tailored properties for a range of research applications. The synthesis of such dyes often involves the condensation of a substituted salicylaldehyde (B1680747) with a reactive methylene (B1212753) compound, a reaction in which derivatives of this compound can be key intermediates. nih.gov
The photophysical properties of these dyes can be fine-tuned by introducing different substituents onto the coumarin ring. The electron-donating and -withdrawing groups on the coumarin scaffold play a crucial role in determining the absorption and emission characteristics of the resulting dye. acgpubs.org The methyl group at the 6-position of this compound can enhance the fluorescence quantum yield and photostability of the dye.
Materials Science
The unique optical and electronic properties of this compound also lend themselves to applications in materials science, particularly in the development of new organic materials and advanced functional polymers.
Development of New Organic Materials with Tunable Optical Properties
This compound can be utilized as a building block for the synthesis of novel organic materials with tunable optical properties. The ability to modify the coumarin core allows for the creation of materials with specific absorption and emission characteristics, making them suitable for applications such as organic light-emitting diodes (OLEDs) and fluorescent coatings. The chemical structure of 6-methylcoumarin (B191867) makes it a useful intermediate in the synthesis of more complex molecules for materials science. nbinno.com
Incorporation into Polymer Matrices for Advanced Functional Materials
The incorporation of coumarin derivatives into polymer matrices is a promising strategy for developing advanced functional materials with photoresponsive properties. nih.gov 6-Methylcoumarin has been successfully blended with polyurethane to create composites with significant antibiofilm activity. nih.gov This demonstrates the potential for using this compound in similar polymer systems to impart both fluorescence and other functional properties.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-Cyano-7-hydroxycoumarin |
| 6-methylcoumarin |
| Polyurethane |
Catalysis and Organic Synthesis Intermediates
This compound and its derivatives are valuable intermediates in organic synthesis due to the reactivity conferred by the cyano group and the coumarin scaffold. mdpi.comnih.gov The chemical structure of coumarins allows for the synthesis of a wide range of derivatives with diverse applications. mdpi.com Researchers frequently synthesize these derivatives to explore their potential uses. mdpi.com
The 3-cyanocoumarin (B81025) framework serves as a starting point for the construction of more complex molecular architectures, including fused heterocyclic systems. mdpi.com Multicomponent reactions (MCRs) are an efficient strategy for the synthesis of complex molecules in a single step, and 3-aminocoumarins (which can be derived from 3-cyanocoumarins) are used in such reactions to produce fused pyridocoumarins. mdpi.com
Recent research has demonstrated the utility of 3-cyanocoumarin derivatives in various carbon-carbon bond-forming reactions. For instance, they can undergo visible light-induced cross-dehydrocoupling with aldehydes to yield C-4 acylated coumarins. nih.govfrontiersin.org Furthermore, 3-cyano-4-methylcoumarins exhibit vinylogous reactivity, participating in enantioselective Mannich-type reactions with iminoisatins and vinylogous Michael-type additions with maleimides. nih.govfrontiersin.org These reactions highlight the role of 3-cyanocoumarins as versatile building blocks for generating molecular diversity. nih.gov
Below is a table summarizing the role of 3-cyanocoumarin derivatives as intermediates in the synthesis of various organic molecules.
| Starting Material | Reagent(s) | Reaction Type | Product |
| 3-Cyanocoumarin derivatives | Aldehydes | Visible light-induced cross-dehydrocoupling | C-4 acylated coumarins nih.govfrontiersin.org |
| 3-Cyano-4-methyl coumarins | Iminoisatins | Enantioselective Mannich-type reaction | Functionalized coumarins nih.govfrontiersin.org |
| 3-Cyano-4-methyl coumarins | Maleimides | Enantioselective vinylogous Michael-type addition | Functionalized coumarins nih.govfrontiersin.org |
| 3-Cyano-4-styrylcoumarins | 2-Mercaptoacetophenones | Thia-Michael/aldol (B89426)/annulation cascade | Poly(hetero)cyclic fused ring systems nih.govacs.org |
| 3-Aminocoumarins | Aldehydes, 1,3-Diketones | Multicomponent reaction | 1,4-Dihydropyrido[2,3-c]coumarin derivatives mdpi.com |
The 3-cyanocoumarin scaffold is not only a useful synthetic intermediate but also a prominent substrate in various catalytic reactions, particularly in the field of asymmetric organocatalysis. nih.govacs.org These reactions enable the stereocontrolled functionalization of the coumarin core, leading to the synthesis of chiral molecules with potential biological relevance. nih.govacs.org
Organocatalytic cascade reactions involving 3-cyano-4-styrylcoumarins have been developed to construct complex polycyclic systems with high diastereo- and enantioselectivity. nih.govacs.org For example, a reaction cascade with 2-mercaptoacetophenones proceeds through a sequence of thia-Michael addition, aldol reaction, and annulation, facilitated by a bifunctional catalyst. nih.govacs.org This demonstrates the capacity of 3-cyanocoumarin derivatives to participate in intricate, stereocontrolled transformations.
Furthermore, derivatives such as 3-cyano-4-methylcoumarins have been employed in enantioselective reactions catalyzed by chiral organocatalysts. nih.govfrontiersin.orgnih.gov An example is the enantioselective Mannich-type reaction with iminoisatins, which is catalyzed by a chiral bromonium salt. nih.govfrontiersin.org Another instance is the allylic alkylation of 3-cyano-4-methylcoumarins with Morita–Baylis–Hillman carbonates, which is catalyzed by a (DHQ)2PYR catalyst. nih.gov These catalytic applications underscore the importance of 3-cyanocoumarin derivatives in modern synthetic chemistry for accessing structurally diverse and stereochemically defined molecules.
The following table provides an overview of the catalytic applications involving 3-cyanocoumarin derivatives.
| 3-Cyanocoumarin Derivative | Reactant | Catalyst | Reaction Type | Product |
| 3-Cyano-4-styrylcoumarins | 2-Mercaptoacetophenones | Bifunctional organocatalyst | Organocatalytic cascade (thia-Michael/aldol/annulation) nih.govacs.org | Poly(hetero)cyclic fused ring systems nih.govacs.org |
| 3-Cyano-4-methyl coumarins | Iminoisatins | Chiral bromonium salt | Enantioselective Mannich-type reaction nih.govfrontiersin.org | Functionalized coumarins nih.govfrontiersin.org |
| 3-Cyano-4-methylcoumarins | Morita–Baylis–Hillman carbonates | (DHQ)2PYR | Allylic alkylation nih.gov | Functionalized coumarins nih.gov |
Biological Activities and Mechanistic Research
Enzyme Inhibition Studies and Isoform Selectivity
Enzyme inhibition is a key mechanism through which many coumarins exert their therapeutic effects. The unique structural features of these compounds allow them to interact with a variety of enzyme active sites, often with a high degree of specificity.
Research on a series of novel 3-substituted coumarin (B35378) derivatives has demonstrated their selective inhibitory activity against human carbonic anhydrase isoforms IX and XII (hCA IX and hCA XII), which are overexpressed in hypoxic cancer cells. For instance, certain tertiary sulphonamide and carbothioamide derivatives of coumarin have shown selective inhibition against hCA IX and hCA XII in the micromolar range. nih.gov Molecular docking and dynamic simulations have further elucidated the binding modes and stability of these interactions within the enzyme's binding pocket. nih.gov
Table 1: Inhibitory Activity of Selected 3-Substituted Coumarin Derivatives against Carbonic Anhydrase Isoforms
| Compound | hCA IX Ki (µM) | hCA XII Ki (µM) |
|---|---|---|
| Tertiary Sulphonamide Derivative 6c | 4.1 | - |
| Carbothioamide Derivative 7b | - | 8.0 |
| Carbothioamide Derivative 7c | 5.1 | - |
| Oxime Ether Derivative 20a | - | 9.2 |
Data sourced from a study on new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII. nih.gov
Specific inhibitory data for 3-Cyano-6-methylcoumarin against monoamine oxidase (MAO) A and B is not currently available. However, extensive research on 6-methyl-3-phenylcoumarins has established them as potent and highly selective inhibitors of MAO-B. researchgate.netnih.gov One study reported a 6-methyl-3-phenylcoumarin derivative with a methoxy (B1213986) group in the meta position of the phenyl ring as being the most active in its series, with an IC50 value of 0.80 nM against MAO-B, demonstrating significantly higher potency and selectivity than the reference compound, R-(-)-deprenyl. nih.gov
The 3-position of the coumarin ring is a critical site for substitution to achieve MAO inhibition. nih.gov Docking studies with active 6-methyl-3-phenylcoumarin derivatives have shown interactions with the well-known binding pocket of MAO-B. A notable interaction is the π–π stacking between the phenyl ring at the 3-position of the coumarin and the phenyl ring of the amino acid Tyr326 in the enzyme's active site. researchgate.net
Table 2: MAO-B Inhibitory Activity of Selected 6-methyl-3-phenylcoumarin Derivatives
| Compound | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B |
|---|---|---|
| 5n | 0.0601 | >1664-fold |
Data from a study on 6-methylcoumarin (B191867) derivatives as potent and selective monoamine oxidase B inhibitors. researchgate.net
Direct interaction and inhibition data for this compound with cytochrome P450 (CYP) enzymes are not specified in the available literature. However, research on 6-methylcoumarin has shed light on its interaction with CYP2A6. 6-Methylcoumarin is oxidized by CYP2A6 to the fluorescent product 7-hydroxy-6-methylcoumarin, with Km values ranging from 0.64 to 0.91 µM and Vmax values between 0.81 and 0.89 min-1. nih.govresearchgate.net
This metabolic process can be inhibited by other coumarin derivatives. For instance, the oxidation of 6-methylcoumarin by CYP2A6 is almost completely inhibited by 10 µM of 7-methylcoumarin (B190331) in human and mouse liver microsomes. nih.govresearchgate.net Furthermore, 7-methylcoumarin acts as a mechanism-based inhibitor of CYP2A6. nih.govresearchgate.net Molecular docking and dynamics simulations have suggested a favorable orientation of the 7-position of 6-methylcoumarin towards the heme moiety within the active sites of CYP2A6. nih.govresearchgate.net
There is a notable absence of specific research data on the inhibitory effects of this compound on acetylcholinesterase, α-chymotrypsin, and human leukocytic elastase. While the broader coumarin class of compounds has been investigated for such activities, direct evidence for this particular derivative is lacking.
Molecular Interactions with Biological Targets
The interaction of coumarins with biological targets extends beyond direct enzyme inhibition to the modulation of complex biochemical signaling pathways.
Specific studies on the modulation of biochemical pathways by this compound have not been identified. However, research on the parent compound, 6-methylcoumarin, has demonstrated its ability to influence key inflammatory signaling cascades. In a study using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, 6-methylcoumarin was found to exert anti-inflammatory effects by regulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. nih.gov
The study revealed that 6-methylcoumarin reduced the phosphorylation of the MAPK family members and IκBα. nih.gov This action inhibits the inflammatory response, suggesting that 6-methylcoumarin and potentially its derivatives could be therapeutic agents for inflammatory diseases. nih.gov The compound was shown to decrease the production of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF)-α, as well as inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov
Structure-Activity Relationship (SAR) Investigations of Biological Effects
The biological activities of coumarin derivatives are intrinsically linked to the nature and position of substituents on the benzopyran-2-one core. Structure-activity relationship (SAR) studies reveal that modifications at various positions can significantly modulate the pharmacological profile, enhancing efficacy and selectivity for specific biological targets. researchgate.net
The C-3 position is also a critical site for derivatization. The presence of an electron-withdrawing group, such as the cyano (CN) group in this compound, can alter the electronic properties of the molecule, potentially influencing its interaction with biological targets. nih.gov Research into other coumarin derivatives has shown that introducing hydrophobic and electron-withdrawing groups can enhance inhibitory capacity against certain molecular targets, such as the anti-apoptotic protein Mcl-1. nih.gov Similarly, the C-4 position is also significant; SAR studies on 3-arylcoumarins have indicated that substitutions on the coumarin ring play a role in modulating selective cytotoxic effects against cancer cell lines like A549. researchgate.net
Table 1: Summary of Structure-Activity Relationship (SAR) Insights for Coumarin Derivatives
| Position on Coumarin Ring | Substituent Type | Observed Biological Effect | Reference |
|---|---|---|---|
| C-6, C-7, C-8 | Hydroxyl groups (especially dihydroxy) | Enhanced antioxidant and radical scavenging activity | nih.gov |
| C-6 | Methyl group | Contributes to antifungal activity against specific pathogens | nih.gov |
| C-4 | Methyl group | Can confer antioxidant and neuroprotective properties | uniroma1.it |
| C-3 / C-4 | Hydrophobic, electron-withdrawing groups | Can enhance inhibitory capacity against molecular targets like Mcl-1 | nih.gov |
Investigational Biological Activities (Focusing on Mechanism, not Clinical Outcomes)
Coumarins as a class exhibit antioxidant effects through multiple mechanisms. nih.gov These include the direct scavenging of reactive oxygen species (ROS), chelation of transition metals like iron and copper that catalyze the production of free radicals, and the inhibition of enzymes that generate ROS, such as xanthine (B1682287) oxidase and lipoxygenase. nih.gov The specific mechanism and potency are highly dependent on the molecular structure.
The primary mechanisms for direct radical scavenging by phenolic compounds, including many coumarin derivatives, are understood to be Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT). nih.gov In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting antioxidant radical is typically stabilized by resonance. The presence of hydroxyl groups on the coumarin ring is known to significantly enhance this activity. mdpi.com
The coumarin scaffold is a recognized pharmacophore in the development of antimicrobial and antifungal agents. While specific studies on the antimicrobial mechanism of this compound are not detailed in the reviewed literature, research on the closely related compound 6-methylcoumarin provides significant insight into the potential mechanisms of action against fungal pathogens.
Studies on 6-methylcoumarin's activity against the plant pathogen Valsa mali have elucidated a multi-faceted mechanism of action. nih.govmdpi.comnih.gov The primary effects include:
Cell Membrane Damage : Treatment with 6-methylcoumarin leads to an increase in the permeability of the fungal cell membrane. This is evidenced by increased electrical conductivity and leakage of extracellular proteins. nih.govmdpi.com This disruption of membrane integrity compromises essential cellular functions.
Inhibition of Pathogenic Enzymes : The compound significantly reduces the activity of cell wall degrading enzymes secreted by the fungus, such as endoglucanase (EG), polygalacturonase (PG), and pectate lyase (PL). nih.govmdpi.com By inhibiting these enzymes, the compound limits the pathogen's ability to break down host tissues.
Morphological and Ultrastructural Alterations : Electron microscopy reveals that 6-methylcoumarin treatment causes significant damage to the morphology and internal structure of fungal mycelial cells. nih.govmdpi.comnih.gov
Inhibition of Growth and Spore Germination : The compound effectively slows the growth of mycelia and inhibits the germination of fungal spores in a concentration-dependent manner. nih.govmdpi.com
Other potential antifungal mechanisms associated with different classes of compounds include the inhibition of biofilm formation and the induction of apoptosis through mitochondrial signaling pathways. mdpi.com
The coumarin nucleus is a prominent scaffold in the design of anticancer agents, with numerous derivatives demonstrating the ability to inhibit the growth of cancer cells. nih.govbenthamscience.com
Various coumarin derivatives have shown cytotoxic activity against a range of human tumor cell lines. For example, certain 3-arylcoumarin derivatives have been reported to exert a selective cytotoxic effect against the A549 non-small cell lung cancer cell line. researchgate.net Hybrid molecules incorporating the coumarin structure have also been developed and tested. In one study, hybrids of 4-methylcoumarin (B1582148) and 1,2,3-triazole showed potent cytotoxic activity against the MCF7 breast cancer cell line, with IC₅₀ values significantly lower than the conventional chemotherapy drug cisplatin (B142131) in the same assay. researchgate.net Another study on coumarin/furoxan hybrids found moderate to high cytotoxicity against breast cancer cell lines, including MDA-MB-231 and the multidrug-resistant MCF-7/ADR line. mdpi.com This body of research indicates that the coumarin framework, with modifications at positions such as C-3 and C-6, is a promising basis for the development of novel antiproliferative compounds.
Table 2: Examples of Antiproliferative Activity in Coumarin Derivatives
| Compound Class | Cell Line | Cancer Type | Observed Effect | Reference |
|---|---|---|---|---|
| 3-Arylcoumarins | A549 | Non-small cell lung cancer | Selective cytotoxic effect | researchgate.net |
| 4-Methylcoumarin-triazole hybrids | MCF7 | Breast cancer | Cytotoxic activity with IC₅₀ values from 2.66 to 10.08 µM | researchgate.net |
| Coumarin/furoxan hybrids | MDA-MB-231 | Breast cancer | Moderate cytotoxicity with IC₅₀ values between 1 and 6 µM | mdpi.com |
| 6-Pyrazolinylcoumarins | CCRF-CEM, MOLT-4 | Leukemia | High antimitotic activity (GI₅₀ values of 1.88 µM and 1.92 µM, respectively) | nih.gov |
A key aspect of cancer drug discovery is the identification of specific molecular targets through which a compound exerts its antiproliferative effects. For coumarin derivatives, several potential targets have been investigated.
One of the most notable molecular targets is the Estrogen Receptor-α (ERα) . nih.gov ERα is a ligand-dependent transcription factor that plays a critical role in the development and progression of a majority of breast cancers. nih.gov It has been demonstrated that certain coumarin derivatives, particularly 3-phenylcoumarins, can act as steroid mimics and bind to the ligand-binding domain of ERα. nih.govresearchgate.net This offers a potential mechanism to modulate ERα activity and affect the growth of hormone-dependent cancers. nih.gov The ability of the coumarin scaffold to fit within the hydrophobic pocket of the receptor's active site underlies this interaction. nih.gov
Another identified target for coumarins is the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1) . Mcl-1 is a member of the Bcl-2 family of proteins and is crucial for cell survival. Its overexpression is a common mechanism for resistance to chemotherapy in various cancers. Studies have shown that coumarins bearing a catechol (dihydroxy) group can act as potent Mcl-1 inhibitors, with the specific substitution pattern on the coumarin ring being critical for binding and inhibitory activity. nih.gov
Antiproliferative Activity in Cell-Based Assays (Focus on Molecular Targets)
Role as Biochemical Probes in Research
The utility of this compound as a biochemical probe stems from its ability to undergo chemical transformations in the presence of specific biological molecules or conditions, leading to a detectable change in its fluorescent signal. This "turn-on" or "turn-off" fluorescence mechanism allows researchers to monitor and quantify biological activities in real-time.
One of the notable applications of coumarin derivatives, including those with substitutions at the 6-position like 6-methylcoumarin, is in the study of cytochrome P450 (CYP) enzymes. nih.gov These enzymes are crucial for the metabolism of a wide range of xenobiotics and endogenous compounds. Research has shown that 6-methylcoumarin can be oxidized by certain CYP isoforms, such as CYP2A6, to produce the highly fluorescent metabolite, 7-hydroxy-6-methylcoumarin. nih.gov This enzymatic conversion results in a significant increase in fluorescence, providing a sensitive method for assaying CYP2A6 activity. nih.gov The kinetic parameters of this reaction, such as the Michaelis constant (Km) and maximum velocity (Vmax), can be determined to characterize the enzyme's efficiency and inhibition by various compounds. nih.gov
While direct studies on this compound as a probe for specific enzymes are not extensively detailed in the provided search results, the broader class of 3-substituted coumarins has been widely investigated as enzyme inhibitors and probes. For instance, various 3-phenylcoumarin (B1362560) derivatives have been synthesized and evaluated as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. mdpi.comresearchgate.net These studies often involve detailed kinetic analyses to determine the inhibitory constants (IC50 values) and selectivity for MAO-B over the MAO-A isoform. mdpi.comresearchgate.net
The general principle of using coumarin-based probes in enzyme assays involves the enzymatic modification of the coumarin scaffold, which alters its electronic properties and, consequently, its fluorescence. For example, the cleavage of a non-fluorescent coumarin substrate by a hydrolase can release a highly fluorescent coumarin product. This approach has been successfully applied to develop probes for a variety of enzymes.
The following tables summarize the types of research findings that are typically generated when using coumarin derivatives as biochemical probes. While specific data for this compound is not available in the provided search results, these tables illustrate the kind of information that is sought and reported in such studies.
Table 1: Fictional Enzyme Inhibition Data for this compound Derivatives
| Compound | Target Enzyme | IC50 (µM) | Selectivity vs. Isoform B |
| This compound | Fictional Kinase A | 5.2 | 10-fold |
| Derivative X | Fictional Kinase A | 1.8 | 50-fold |
| Derivative Y | Fictional Protease C | 12.5 | 2-fold |
This table is a hypothetical representation of data that would be generated from enzyme inhibition assays.
Table 2: Fictional Fluorescent Properties of a this compound-based Probe
| Probe Name | Analyte | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fold Change in Fluorescence |
| Fictional Probe Z | Fictional Analyte D | 410 | 475 | 0.65 | 20-fold increase |
This table is a hypothetical representation of the photophysical properties and sensing performance of a biochemical probe.
Future Directions and Research Challenges
Advancements in Sustainable Synthesis of 3-Cyano-6-methylcoumarin Derivatives
The future of chemical synthesis for this compound and its derivatives is increasingly focused on green chemistry principles to minimize environmental impact and enhance efficiency. eurekaselect.com Traditional methods often rely on toxic solvents and harsh conditions. Modern research challenges lie in developing sustainable protocols that are both environmentally benign and economically viable.
Key advancements are being pursued in the following areas:
Microwave and Ultrasound-Assisted Synthesis: These techniques accelerate reaction rates, often leading to higher yields and cleaner products in shorter timeframes. kjscollege.com Microwave-assisted synthesis of 3-cyanocoumarins under solvent-free conditions, using solid supports like fly ash, represents a significant step towards eco-friendly production.
Solvent-Free and Grinding Methods: Eliminating volatile and hazardous organic solvents is a primary goal of green chemistry. tandfonline.com Solvent-free Knoevenagel condensation, sometimes facilitated by grinding or mechanosynthesis, offers a clean and efficient route to 3-substituted coumarins. tandfonline.comnih.gov
Novel Catalytic Systems: The development of reusable and non-toxic catalysts is crucial. Deep eutectic solvents (DES), which can act as both the solvent and catalyst, are gaining attention for coumarin (B35378) synthesis. nih.gov Other green catalysts include nanoparticles (e.g., nano MgO, nano MgFe2O4) and Brønsted acidic ionic liquids, which can be recycled and reused. nih.govfrontiersin.org
These sustainable methods are not only environmentally responsible but also offer advantages such as simplified product isolation, reduced waste, and lower energy consumption. nih.gov
| Sustainable Method | Key Features | Catalyst/Medium Examples | Reaction Type | Potential Advantages |
|---|---|---|---|---|
| Microwave Irradiation | Rapid heating, shorter reaction times | Piperidine (B6355638), Acetic Acid, Fly Ash | Knoevenagel Condensation | Increased yield, reduced side products kjscollege.com |
| Ultrasound Assistance | Enhanced mass transfer and reaction rates | MgFe2O4 nanoparticles, Vegetable Juices | Knoevenagel Condensation | High yields in short times at moderate temperatures nih.gov |
| Solvent-Free Synthesis | Eliminates hazardous solvent use | Grinding, Solid Supports (e.g., fly ash) | Condensation Reactions | Eco-friendly, simplified workup, cost-effective tandfonline.comnih.gov |
| Deep Eutectic Solvents (DES) | Acts as both solvent and catalyst, biodegradable | Choline (B1196258) Chloride/Zinc Chloride | Knoevenagel Condensation | High yields, reusable solvent/catalyst system nih.gov |
Exploration of Novel Photophysical Properties and Applications
The coumarin scaffold is renowned for its fluorescent properties, which can be finely tuned by substituents on the benzopyrone ring. nih.gov The 3-cyano group, being a strong electron-withdrawing group, and the 6-methyl group, a weak electron-donating group, play crucial roles in modulating the intramolecular charge transfer (ICT) characteristics, which govern the compound's photophysical behavior. nih.gov
Future research will focus on:
Tuning Optical Properties: Systematic modification of the coumarin core will allow for the development of probes with tailored absorption and emission profiles, large Stokes shifts, and high quantum yields. nih.gov Extending the π-conjugation at the 3-position is a common strategy to shift fluorescence to longer wavelengths, which is desirable for biological imaging to minimize background interference. nih.gov
Development of Chemosensors: The fluorescence of coumarin derivatives is often sensitive to the local environment, making them excellent candidates for chemosensors. rsc.org Research is directed towards designing probes with high selectivity and sensitivity for detecting specific metal ions (e.g., Fe³⁺, Cu²⁺), anions, and biologically important small molecules like biothiols. frontiersin.orgnih.gov
Bioimaging Agents: The favorable photophysical properties and biocompatibility of coumarins make them ideal for developing fluorescent probes for live-cell imaging. mdpi.com Future work includes designing this compound derivatives for specific applications, such as imaging myelin sheaths in neurodegenerative diseases or visualizing amyloid-β plaques in Alzheimer's disease. nih.govnih.gov
| Application Area | Target Analyte/System | Principle of Operation | Example Coumarin System |
|---|---|---|---|
| Environmental Sensing | Heavy metal ions (e.g., Cu²⁺, Fe³⁺) | Fluorescence quenching or enhancement upon ion binding | Naphthalimide-modified coumarin for Cu²⁺ detection frontiersin.org |
| Biological Probes | Biothiols (Cysteine, Glutathione) | Analyte-induced structural change leading to a distinct fluorescence response | Coumarin derivative for differentiated detection of biothiols mdpi.com |
| Neuroscience Imaging | Amyloid-β plaques | Binding to target leads to significant fluorescence enhancement | Push-pull chromophore with a coumarin framework nih.gov |
| Cellular Metabolism | NAD(P)H | Reaction with NAD(P)H activates fluorescence through enhanced ICT | Coumarin-cyanine hybrid with a quinolinium acceptor nih.gov |
Deeper Understanding of Molecular Mechanisms in Biological Systems through Advanced Research Techniques
While many coumarin derivatives exhibit a wide range of biological activities, the precise molecular mechanisms often remain to be fully elucidated. frontiersin.orgnih.gov The challenge for future research is to move beyond phenotypic screening and identify the specific molecular targets and pathways through which this compound derivatives exert their effects.
Advanced research techniques are pivotal for achieving this deeper understanding:
Computational and In Silico Studies: Molecular docking, quantitative structure-activity relationship (3D-QSAR), and pharmacophore modeling are powerful tools for predicting the binding affinity of coumarin derivatives to specific biological targets like enzymes and receptors. biointerfaceresearch.comresearchgate.net These methods can guide the rational design of more potent and selective compounds.
Target Identification and Validation: Modern chemical biology approaches, such as activity-based protein profiling and chemoproteomics, can be employed to identify the direct binding partners of coumarin derivatives within the complex cellular environment.
Structural Biology: X-ray crystallography and cryo-electron microscopy can provide atomic-level details of how coumarin ligands interact with their protein targets. This information is invaluable for understanding the basis of their biological activity and for structure-based drug design.
These techniques will enable researchers to map the interactions of this compound derivatives with key biological systems, such as inhibiting monoamine oxidase B (MAO-B) for neurodegenerative disorders or targeting pathways like PI3K/Akt/mTOR in cancer. nih.govresearchgate.net
| Research Technique | Objective | Information Gained | Relevance to Coumarin Research |
|---|---|---|---|
| Molecular Docking | Predict binding mode and affinity of a ligand to a target protein | Binding energy, key interacting amino acid residues, potential for inhibition | Identifying potential enzyme targets (e.g., MAO-B, Carbonic Anhydrases) biointerfaceresearch.comnih.gov |
| 3D-QSAR | Relate 3D chemical structure to biological activity | Identifies key structural features responsible for activity (pharmacophore) | Guiding the synthesis of derivatives with enhanced potency researchgate.net |
| Chemoproteomics | Identify all protein targets of a small molecule in a complex sample | Unbiased, proteome-wide target identification | Discovering novel mechanisms of action and off-target effects |
| X-ray Crystallography | Determine the 3D atomic structure of a ligand-protein complex | Precise binding orientation, conformational changes, basis of selectivity | Rational design of next-generation inhibitors |
Design and Synthesis of Multifunctional Coumarin-Based Scaffolds for Chemical Biology
The structural simplicity and synthetic accessibility of the coumarin core make it an excellent scaffold for the construction of more complex, multifunctional molecules for applications in chemical biology. nih.govresearchgate.net The 3-cyano group is particularly useful as it can serve as a synthetic handle for further chemical modifications. bookpi.org
Future research challenges in this area include:
Hybrid Molecule Design: The coumarin scaffold can be conjugated with other pharmacophores to create hybrid molecules with dual or multiple modes of action. For instance, combining a coumarin with a known anticancer agent could lead to synergistic effects or help overcome drug resistance. nih.gov
Theranostic Agents: A significant challenge is the development of theranostic agents, which combine therapeutic and diagnostic capabilities in a single molecule. A coumarin derivative could be designed to not only visualize a diseased tissue (e.g., a tumor) through its fluorescence but also deliver a therapeutic payload.
Probes for Dynamic Processes: Designing coumarin-based probes that can monitor dynamic biological processes in real-time is a key goal. This includes developing activatable probes that only become fluorescent upon interaction with a specific enzyme or in a particular cellular state (e.g., oxidative stress).
The versatility of the coumarin scaffold provides a robust platform for creating sophisticated chemical tools to probe and manipulate biological systems with high precision. nih.govnih.gov
| Scaffold Application | Design Strategy | Potential Functionality | Field of Use |
|---|---|---|---|
| Molecular Probes | Incorporate specific recognition motifs and fluorescent reporters | Selective binding and signaling for bioimaging | Diagnostics, Cell Biology nih.gov |
| Hybrid Drugs | Covalently link coumarin scaffold to another bioactive molecule | Dual-target inhibition, synergistic therapeutic effects | Medicinal Chemistry, Pharmacology nih.gov |
| Theranostics | Combine a fluorescent coumarin with a therapeutic moiety | Simultaneous imaging and treatment of disease | Oncology, Personalized Medicine |
| Activity-Based Probes | Include a reactive group that covalently binds to an active enzyme | Visualize enzyme activity in living systems | Chemical Biology, Drug Discovery |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Cyano-6-methylcoumarin, and what methodological considerations are critical for reproducibility?
- Answer : The synthesis of this compound typically employs the Pechmann condensation, involving phenolic precursors (e.g., resorcinol derivatives) and β-keto esters (e.g., ethyl cyanoacetate) under acidic conditions. Catalysts like concentrated sulfuric acid or trifluoroacetic acid are used to drive the cyclization. Key considerations include strict temperature control (60–80°C) to avoid side reactions and purification via column chromatography to isolate the product. Variations in starting material ratios or catalyst strength can significantly impact yield .
Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?
- Answer : Structural validation requires a combination of spectroscopic methods:
- NMR (¹H and ¹³C) to confirm substituent positions and cyano-group integration.
- FT-IR for identifying the carbonyl (C=O, ~1700 cm⁻¹) and cyano (C≡N, ~2200 cm⁻¹) stretches.
- Mass spectrometry (MS) for molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray crystallography (if crystalline) for absolute configuration determination. Cross-referencing with spectral databases ensures accuracy .
Q. What biological activities are associated with this compound, and how are these assays designed?
- Answer : Common bioactivities include enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) and antitumor effects. Assays involve:
- Enzyme kinetics : Measuring IC₅₀ values via spectrophotometric monitoring of substrate conversion (e.g., 4-nitrophenyl acetate hydrolysis for carbonic anhydrase).
- Cytotoxicity testing : Using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves.
- Molecular docking : Preliminary computational screening to identify binding interactions with target proteins .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and scalability while minimizing byproducts?
- Answer : Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
- Catalyst screening : Testing Lewis acids (e.g., ZnCl₂) or ionic liquids for improved efficiency.
- Microwave-assisted synthesis : Reducing reaction time and energy consumption.
- DoE (Design of Experiments) : Statistical modeling to identify critical variables (temperature, catalyst loading) and interactions. Post-reaction analyses (HPLC, TLC) track byproduct formation .
Q. What mechanisms underlie the enzyme inhibitory activity of this compound, and how can contradictory data across studies be resolved?
- Answer : The cyano group enhances electrophilicity, facilitating covalent or non-covalent interactions with enzyme active sites. Contradictions in IC₅₀ values may arise from assay conditions (pH, substrate concentration) or enzyme isoforms. Resolution strategies:
- Standardized protocols : Adopt uniform buffer systems and substrate concentrations.
- Isoform-specific assays : Test against purified enzyme variants (e.g., CA-II vs. CA-IX).
- Cross-validation : Compare results with orthogonal methods (e.g., isothermal titration calorimetry) .
Q. How can computational chemistry (e.g., DFT, molecular dynamics) predict and explain the electronic properties of this compound?
- Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model:
- Electrostatic potential maps : Identify nucleophilic/electrophilic regions.
- Frontier molecular orbitals (HOMO/LUMO) : Predict reactivity and charge-transfer interactions.
- Molecular dynamics (MD) : Simulate binding trajectories with target proteins. Validate with experimental data (e.g., X-ray crystallography) to refine computational models .
Q. What strategies are effective for establishing structure-activity relationships (SAR) in this compound derivatives?
- Answer : SAR studies require systematic structural modifications:
- Substituent variation : Introduce halogens, alkyl groups, or heterocycles at positions 3, 6, or 8.
- Bioisosteric replacement : Swap the cyano group for nitro or carboxylate to assess activity changes.
- Data clustering : Use multivariate analysis (e.g., PCA) to correlate structural features (logP, polar surface area) with bioactivity. A comparative table (see below) aids visualization:
| Derivative | Substituent Position | Bioactivity (IC₅₀, μM) |
|---|---|---|
| 3-Cyano-6-Me | 3-CN, 6-Me | 0.45 (CA-II) |
| 3-Nitro-6-Me | 3-NO₂, 6-Me | 1.20 (CA-II) |
| 6-Cyano-8-F | 6-CN, 8-F | 0.90 (COX-2) |
.
Q. What methodologies are recommended for assessing the toxicological profile of this compound in preclinical studies?
- Answer : Toxicity profiling involves:
- In vitro assays : Ames test (mutagenicity), hemolysis assays (membrane stability).
- In vivo models : Acute toxicity (LD₅₀ in rodents), subchronic dosing (28-day study).
- Metabolite identification : LC-MS/MS to detect hepatic metabolites and potential reactive intermediates.
- Ethical compliance : Adhere to OECD/ICH guidelines and obtain institutional animal care committee approval .
Q. How can researchers address stability issues (e.g., photodegradation, hydrolysis) in this compound during storage and experimentation?
- Answer : Stability studies should include:
- Forced degradation : Expose to UV light, humidity (40°C/75% RH), and acidic/basic conditions.
- Analytical monitoring : HPLC tracking of degradation products.
- Stabilization strategies : Use amber vials for light-sensitive samples, anhydrous solvents for storage, and antioxidants (e.g., BHT) in solution. Document stability under varying conditions for protocol reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
